molecular formula C19H25N4O6PS2 B1682069 Uredofos CAS No. 52406-01-6

Uredofos

Cat. No.: B1682069
CAS No.: 52406-01-6
M. Wt: 500.5 g/mol
InChI Key: NDXFLHPUUKVXLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uredofos involves multiple steps, starting with the preparation of intermediate compounds that are subsequently reacted under controlled conditions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in specialized facilities. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The production process is designed to be efficient and scalable to meet the demands of the veterinary pharmaceutical market.

Chemical Reactions Analysis

Types of Reactions: Uredofos undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and properties.

    Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, while reduction and substitution reactions produce a range of modified compounds with different functional groups.

Scientific Research Applications

Uredofos has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of phosphorus-sulfur chemistry and reaction mechanisms.

    Medicine: Explored for its potential use in developing new antiparasitic drugs and treatments.

    Industry: Utilized in the formulation of veterinary pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of Uredofos involves the inhibition of key enzymes and metabolic pathways in parasitic organisms. By disrupting essential biological processes, this compound effectively eliminates parasites from the host. The molecular targets of this compound include enzymes involved in energy metabolism and cellular function, leading to the death of the parasites.

Comparison with Similar Compounds

    Praziquantel: Another broad-spectrum antiparasitic agent used to treat tapeworm infections.

    Fenbendazole: A benzimidazole compound effective against a wide range of gastrointestinal parasites.

    Ivermectin: A macrocyclic lactone used to treat various parasitic infections in animals.

Comparison: Uredofos is unique in its chemical structure, which includes both phosphorus and sulfur atoms, distinguishing it from other antiparasitic agents. Its broad-spectrum activity and efficacy against multiple types of parasites make it a valuable tool in veterinary medicine. Compared to similar compounds, this compound offers a distinct mechanism of action and a different spectrum of activity, providing an alternative option for parasite control.

Properties

CAS No.

52406-01-6

Molecular Formula

C19H25N4O6PS2

Molecular Weight

500.5 g/mol

IUPAC Name

1-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C19H25N4O6PS2/c1-4-28-30(25,29-5-2)22-19(31)21-17-9-7-6-8-16(17)20-18(24)23-32(26,27)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3,(H2,20,23,24)(H2,21,22,25,31)

InChI Key

NDXFLHPUUKVXLQ-UHFFFAOYSA-N

Isomeric SMILES

CCOP(=O)(N=C(NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)S)OCC

SMILES

CCOP(=O)(NC(=S)NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)OCC

Canonical SMILES

CCOP(=O)(NC(=S)NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)OCC

Appearance

Solid powder

52406-01-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

diethyl(thio(o-(3-(p-tolylsulfonyl)ureido)phenyl)carbamoyl)phosphoramidate
diuredosan
Sansalid
uredofos
uredofos disodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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